molecular formula C19H29NO7 B4002141 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid

Cat. No.: B4002141
M. Wt: 383.4 g/mol
InChI Key: QZCAJBIABGPKKV-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a compound with a molecular formula of C19H29NO7 and an average mass of 383.436 Da This compound is known for its unique structure, which includes a piperidine ring and ethoxyphenoxy groups

Preparation Methods

The synthesis of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid involves several steps. Typically, the synthetic route includes the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield 1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]piperidine. Finally, the compound is treated with oxalic acid to form the oxalate salt .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .

Scientific Research Applications

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The ethoxyphenoxy groups are believed to interact with cellular receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.C2H2O4/c1-2-20-16-6-8-17(9-7-16)21-15-14-19-13-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h6-9H,2-5,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCAJBIABGPKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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